Cas no 1252912-96-1 (N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide)
![N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/1252912-96-1x500.png)
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS005679336
- STL028268
- N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2,4-difluorobenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- F6253-6230
- 1252912-96-1
-
- Inchi: 1S/C19H18F2N2O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)22-10-12-2-3-14(20)9-17(12)21/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)
- InChI Key: FSGFCBHBLSHPGT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CNC(C1CC(N(C2C=CC(=CC=2)OC)C1)=O)=O)F
Computed Properties
- Exact Mass: 360.12854876g/mol
- Monoisotopic Mass: 360.12854876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 58.6Ų
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6253-6230-50mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-20mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-2mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-25mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-10μmol |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-20μmol |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-3mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-10mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-15mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6253-6230-30mg |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
1252912-96-1 | 30mg |
$119.0 | 2023-09-09 |
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Related Literature
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
2. Back matter
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 1252912-96-1): An Overview
N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 1252912-96-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been extensively studied for its biological activities, particularly in the context of neurodegenerative diseases and cancer.
The molecular structure of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is characterized by a pyrrolidine ring with a 5-oxo substituent, a methoxyphenyl group, and a difluorophenylmethyl moiety. These structural features contribute to its unique pharmacological properties, making it a promising candidate for drug development.
Recent research has focused on the potential of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a neuroprotective agent. Studies have shown that this compound can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism of action involves the stabilization of microtubules and the modulation of intracellular signaling pathways, thereby reducing neurotoxicity and promoting neuronal survival.
In addition to its neuroprotective effects, N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and prostate cancers. The anti-cancer activity is attributed to its ability to disrupt cell cycle progression and inhibit angiogenesis.
The pharmacokinetic profile of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied to optimize its therapeutic potential. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further clinical development. However, challenges such as potential drug-drug interactions and metabolic stability need to be addressed to ensure its safety and efficacy in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and shows promising therapeutic effects in patients with neurodegenerative diseases and cancer. Further studies are needed to confirm these findings and to explore the full therapeutic potential of this compound.
In conclusion, N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 1252912-96-1) represents a promising candidate for the development of novel therapeutics targeting neurodegenerative diseases and cancer. Its unique molecular structure and diverse biological activities make it an attractive molecule for further research and clinical investigation.
1252912-96-1 (N-[(2,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide) Related Products
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)




